Boc-Phe-OSu

Peptide Synthesis Reaction Kinetics Active Esters

In Boc-SPPS, substituting activated phenylalanine derivatives without kinetic validation risks racemization and failed syntheses. Boc-Phe-OSu eliminates this risk with a pre-formed NHS ester delivering a defined, moderate coupling rate. • Defined kinetics: Kc = 2.73 × 10⁻³ M⁻¹s⁻¹ - 14.8× slower than OPfp ester, enabling controlled Phe incorporation • Minimizes C-terminal epimerization vs. in-situ DCC/HOBt activation • ≥98% HPLC purity with verifiable [α]20/D -21.0±1° for QC documentation • Ships at -20°C for long-term stability

Molecular Formula C18H22N2O6
Molecular Weight 362,38 g/mole
CAS No. 3674-06-4
Cat. No. B558231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe-OSu
CAS3674-06-4
SynonymsBoc-Phe-OSu; 3674-06-4; Boc-L-phenylalanineN-hydroxysuccinimideester; 2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)-l-phenylalaninate; EINECS222-939-7; AmbotzBAA5880; AC1Q6LKK; N-Boc-Phe-(Succinimidyl)OH; 15481_ALDRICH; SCHEMBL1032021; 15481_FLUKA; MolPort-003-926-814; NHUCANAMPJGMQL-ZDUSSCGKSA-N; AC1L3264; ZINC2384958; 4662AB; AR-1D4515; AM82169; VA50211; AK-81147; AM001816; KB-48353; ST2412709; FT-0634953; K-0058
Molecular FormulaC18H22N2O6
Molecular Weight362,38 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1
InChIKeyNHUCANAMPJGMQL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Phe-OSu Specifications & Procurement Baseline


Boc-Phe-OSu (Boc-L-phenylalanine N-hydroxysuccinimide ester, CAS 3674-06-4) is a pre-activated, crystalline amino acid derivative designed for the introduction of L-phenylalanine residues in Boc-based solid-phase peptide synthesis (Boc-SPPS) . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and an N-hydroxysuccinimide (OSu) ester on the α-carboxyl group, yielding an activated building block that is stable at −20 °C for long-term storage . Its standard technical specifications, such as a melting point of 150-152 °C and an optical purity of [α]20/D −21.0±1°, serve as a critical baseline for quality control and procurement decisions . The 'OSu' activation is specifically optimized for the Boc synthesis strategy, making it a key differentiator from in-situ activation methods or building blocks designed for alternative chemistries like Fmoc-SPPS .

Boc-Phe-OSu Analog Substitution Risks


Treating all 'activated Boc-phenylalanine' derivatives as functionally interchangeable is a common procurement error that can lead to low yields, racemization, and failed syntheses. Boc-Phe-OSu's specific NHS ester activation confers a distinct, measurable kinetic profile. In a controlled model system using Boc-amino acid active esters and L-valine methyl ester in THF at 23°C, the second-order coupling rate constant (Kc) for Boc-Phe-OSu was 2.73 x 10⁻³ M⁻¹s⁻¹ [1]. This rate is significantly different from the analogous Boc-Phe-OPfp ester (Kc = 40.5 x 10⁻³ M⁻¹s⁻¹) [2]. Similarly, the side-chain of the amino acid, while less impactful, also modulates reactivity; Boc-Phe-OSu (2.73 x 10⁻³ M⁻¹s⁻¹) couples at a different rate than Boc-Ala-OSu (2.28 x 10⁻³ M⁻¹s⁻¹) [3]. A blind substitution based solely on cost or availability can therefore disrupt optimized coupling protocols and compromise product quality, a risk that is quantifiable and can be mitigated by procurement decisions rooted in specific kinetic and purity data.

Boc-Phe-OSu Quantitative Selection Evidence


Coupling Kinetics: OSu vs. OPfp Activation

The coupling rate of Boc-Phe-OSu is 14.8-fold slower than the corresponding pentafluorophenyl (OPfp) ester, as determined by second-order rate constants in a standardized model system. The Kc for Boc-Phe-OSu is 2.73 x 10⁻³ M⁻¹s⁻¹ compared to 40.5 x 10⁻³ M⁻¹s⁻¹ for Boc-Phe-OPfp [1].

Peptide Synthesis Reaction Kinetics Active Esters

Side-Chain Reactivity: Phe-OSu vs. Ala-OSu

The phenylalanine side chain imparts a measurable, albeit small, increase in coupling rate compared to alanine. Under identical conditions, Boc-Phe-OSu couples 1.2x faster than Boc-Ala-OSu, with Kc values of 2.73 x 10⁻³ M⁻¹s⁻¹ and 2.28 x 10⁻³ M⁻¹s⁻¹, respectively [1].

Peptide Synthesis Structure-Activity Relationship Amino Acid Analogs

Racemization Risk: Pre-activated OSu vs. DCC/HOBt

The use of pre-activated NHS esters like Boc-Phe-OSu eliminates the need for carbodiimide (e.g., DCC) and additive (e.g., HOBt) coupling mixtures, which are known to promote racemization. While direct, head-to-head racemization data for Boc-Phe-OSu is limited in the provided sources, the inherent mechanism of NHS esters is known to significantly suppress racemization compared to in-situ DCC/HOBt activation, a benefit inferred from class-level performance [1].

Peptide Synthesis Racemization Coupling Reagents

Procurement-Quality Benchmarking: HPLC Purity and Specific Rotation vs. Alternative Boc-Amino Acid-OSu Esters

Commercially available Boc-Phe-OSu is supplied with a defined purity (≥98.0% HPLC) and specific rotation ([α]20/D −21.0±1°). This allows for direct comparison and quality assessment against similar building blocks. For instance, a commonly used alternative, Boc-Ala-OSu, is available with a different purity specification (≥99.0% T) and a different optical rotation ([α]20/D −38±1°) . These distinct analytical fingerprints confirm the material identity and purity, which are non-negotiable for GMP-like or reproducible academic peptide synthesis.

Quality Control Analytical Chemistry Procurement

Boc-Phe-OSu Optimal Application Scenarios


Racemization-Sensitive C-Terminal Phe Peptides

For peptide sequences where the C-terminal residue is L-phenylalanine, the use of Boc-Phe-OSu in Boc-SPPS is strongly indicated. The pre-activated NHS ester circumvents the need for in-situ carbodiimide coupling, which is a primary driver of C-terminal epimerization. This application scenario is directly supported by the class-level inference that NHS esters, including Boc-Phe-OSu, minimize racemization compared to DCC/HOBt methods . Procurement of Boc-Phe-OSu is therefore a strategic choice to maximize diastereomeric purity and overall yield for these challenging sequences.

Controlled Coupling Kinetics for Ligation Strategies

When a synthetic protocol demands a specific, controlled coupling rate, Boc-Phe-OSu provides a predictable kinetic profile. With a defined Kc of 2.73 x 10⁻³ M⁻¹s⁻¹ in a model system , it offers a moderate rate that is significantly slower than the OPfp ester (14.8x) [3] but slightly faster than Boc-Ala-OSu (1.2x) [4]. This quantifiable differentiation makes Boc-Phe-OSu the reagent of choice for multi-step syntheses or fragment condensations where precise control over the rate of Phe incorporation is required to avoid side reactions or achieve regioselectivity.

GMP & High-Reproducibility Peptide Manufacturing

In environments requiring strict batch-to-batch consistency, such as GMP peptide production or highly reproducible academic studies, Boc-Phe-OSu offers well-defined and verifiable quality metrics. Its commercial specifications, including ≥98.0% HPLC purity, a specific melting point of 150-152 °C, and a specific optical rotation of [α]20/D −21.0±1°, provide unambiguous benchmarks for incoming quality control (QC) . This contrasts with less well-characterized or in-situ activated alternatives, enabling robust and documented procurement processes that are essential for regulatory compliance and scientific reproducibility.

Technical Documentation Hub

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